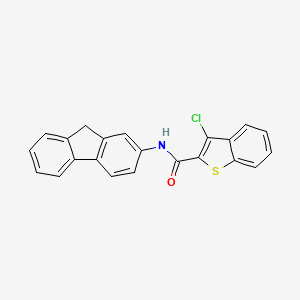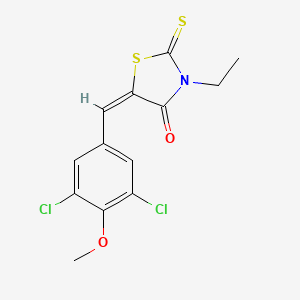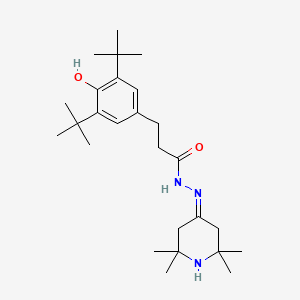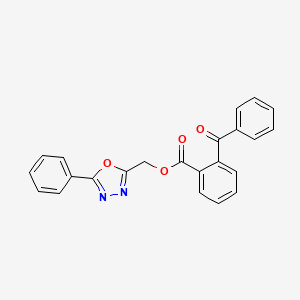
N-benzyl-N-(2-methoxybenzyl)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-methoxybenzyl)-1-butanamine, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. BMB is a derivative of the popular drug, amphetamine, which has been used for its stimulant effects. However, BMB has a unique chemical structure that allows it to act as a selective dopamine reuptake inhibitor, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease.
Mecanismo De Acción
N-benzyl-N-(2-methoxybenzyl)-1-butanamine's mechanism of action involves the inhibition of the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting this protein, N-benzyl-N-(2-methoxybenzyl)-1-butanamine increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(2-methoxybenzyl)-1-butanamine are similar to those of other dopamine reuptake inhibitors. N-benzyl-N-(2-methoxybenzyl)-1-butanamine increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission. This can result in a range of physiological effects, including increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-(2-methoxybenzyl)-1-butanamine in lab experiments is its selectivity for the dopamine transporter protein. This allows researchers to study the effects of dopamine reuptake inhibition specifically, without the confounding effects of other neurotransmitters. However, one limitation of using N-benzyl-N-(2-methoxybenzyl)-1-butanamine is its potential toxicity. N-benzyl-N-(2-methoxybenzyl)-1-butanamine has been shown to be toxic to dopaminergic neurons in vitro, which could limit its potential use in vivo.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-(2-methoxybenzyl)-1-butanamine. One area of interest is its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and addiction. N-benzyl-N-(2-methoxybenzyl)-1-butanamine's ability to selectively inhibit dopamine reuptake could make it a promising candidate for the treatment of these disorders. Another area of interest is the development of more selective dopamine reuptake inhibitors based on N-benzyl-N-(2-methoxybenzyl)-1-butanamine's chemical structure. By modifying the structure of N-benzyl-N-(2-methoxybenzyl)-1-butanamine, researchers may be able to develop compounds with greater selectivity and fewer side effects.
Métodos De Síntesis
The synthesis of N-benzyl-N-(2-methoxybenzyl)-1-butanamine involves several steps, starting with the reaction of benzylamine and 2-methoxybenzyl chloride to form N-benzyl-N-(2-methoxybenzyl)amine. This intermediate is then reacted with 1-bromo butane in the presence of a base to yield the final product, N-benzyl-N-(2-methoxybenzyl)-1-butanamine.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-methoxybenzyl)-1-butanamine has been studied extensively for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurological disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. N-benzyl-N-(2-methoxybenzyl)-1-butanamine's ability to selectively inhibit dopamine reuptake makes it a promising candidate for the treatment of this disorder.
Propiedades
IUPAC Name |
N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-14-20(15-17-10-6-5-7-11-17)16-18-12-8-9-13-19(18)21-2/h5-13H,3-4,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNUNXUUMRPASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)

![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)




![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)
![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)
